REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:7]([CH2:8][CH3:9])=[CH:6][NH:5][CH:4]=1)[CH3:2].C(O[CH2:14][C:15]1[NH:16][C:17]([C:27]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[O:28])=[C:18]([CH3:26])[C:19]=1[CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])(=O)C.[C:37]1([CH3:47])[CH:42]=[CH:41][C:40](S(O)(=O)=O)=[CH:39][CH:38]=1>>[CH2:30]([O:29][C:27]([C:17]1[NH:16][C:15]([CH2:14][C:4]2[NH:5][C:6]([CH2:14][C:15]3[NH:16][C:17]([C:27]([O:29][CH2:47][C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)=[O:28])=[C:18]([CH3:26])[C:19]=3[CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[C:7]([CH2:8][CH3:9])[C:3]=2[CH2:1][CH3:2])=[C:19]([CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])[C:18]=1[CH3:26])=[O:28])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1
|
Name
|
7C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CNC=C1CC
|
Name
|
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1NC(=C(C1CCC(=O)OC)C)C(=O)OCC1=CC=CC=C1
|
Name
|
pyrroles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 mL round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
250 mL of ethanol from an unopened bottle and this was then purged with dry nitrogen for ten minutes
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The reaction slowly changed color from a clear yellow to a dark red with the product
|
Type
|
CUSTOM
|
Details
|
precipitating out of the solution as the reaction
|
Type
|
TEMPERATURE
|
Details
|
After ten hours the reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the volume reduced to one half on a rotary evaporator
|
Type
|
WAIT
|
Details
|
placed in the freezer for several hours
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of cold ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1=C(C(=C(N1)CC=1NC(=C(C1CC)CC)CC=1NC(=C(C1CCC(=O)OC)C)C(=O)OCC1=CC=CC=C1)CCC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |